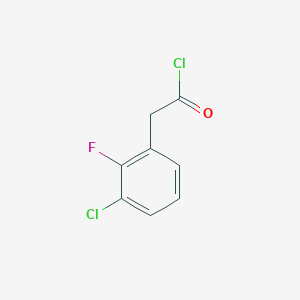

(3-Chloro-2-fluorophenyl)acetyl chloride

Description

Properties

IUPAC Name |

2-(3-chloro-2-fluorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c9-6-3-1-2-5(8(6)11)4-7(10)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQNYSRRBKDTLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that aromatic compounds containing similar structures have shown clinical and biological applications. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Mode of Action

Similar compounds are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation.

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Biological Activity

(3-Chloro-2-fluorophenyl)acetyl chloride, with the molecular formula C₈H₅ClF₁O and a molecular weight of 207.03 g/mol, is an organic compound known for its significant biological activity. This compound features both chloro and fluoro substituents on a phenyl ring, which enhances its reactivity and potential therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms, case studies, and comparative analysis with structurally similar compounds.

The specific mechanism of action for this compound remains largely unexplored; however, research indicates that halogenated phenyl compounds often interact with biological targets such as enzymes and receptors. The presence of halogens can influence the binding affinity and activity of these compounds in biological systems, potentially leading to anticancer and antimicrobial properties.

Biological Activity Studies

Research has shown that compounds similar to this compound exhibit notable biological activities. For instance, studies on chloro- and fluoro-substituted phenyl compounds have demonstrated their effectiveness against various cancer cell lines and microbial strains.

Antimicrobial Activity

A study examining a range of monomeric alkaloids found that halogenated compounds displayed significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged widely, indicating varying degrees of effectiveness depending on the specific structural features present .

Table 1: Antimicrobial Activity of Halogenated Compounds

| Compound Name | MIC (mg/mL) | Activity Type |

|---|---|---|

| This compound | Not directly tested | Antimicrobial potential |

| Compound 12a | 0.0195 | Antibacterial |

| Compound 15 | 0.0048 | Antibacterial |

| Compound CS4 | 0.0075 | Antifungal |

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Anticancer Properties : Research has suggested that halogenated phenyl compounds can inhibit tumor growth by interacting with specific cellular pathways. For example, docking studies indicated that compounds containing the 3-chloro-4-fluorophenyl moiety showed enhanced binding to the active sites of enzymes involved in cancer progression .

- Enzyme Inhibition : A study focused on tyrosinase inhibition demonstrated that derivatives containing the 3-chloro-4-fluorophenyl fragment exhibited higher potency compared to their non-halogenated counterparts. This suggests that similar modifications in this compound could lead to improved inhibitory effects against target enzymes .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,4-Difluorophenyl acetyl chloride | C₈H₅ClF₂O | Contains two fluorine atoms |

| 4-Fluorophenyl acetyl chloride | C₈H₇ClFO | Lacks chlorine at the meta position |

| 3-Chloro-4-fluorophenyl acetyl chloride | C₈H₇ClF₂O | Different fluorine positioning affects reactivity |

These comparisons highlight how variations in halogen positioning can significantly impact the biological behavior and efficacy of these compounds.

Scientific Research Applications

Medicinal Chemistry

(3-Chloro-2-fluorophenyl)acetyl chloride is primarily researched for its potential therapeutic applications, particularly in drug development.

- Anticancer Properties : Studies indicate that halogenated phenyl compounds can inhibit tumor growth by interacting with cellular pathways. For instance, docking studies have shown that compounds similar to this compound exhibit enhanced binding to enzymes involved in cancer progression.

- Enzyme Inhibition : Research has demonstrated that derivatives containing the 3-chloro-2-fluorophenyl moiety can effectively inhibit enzymes such as tyrosinase, which is crucial in melanin production and associated with various skin disorders. This suggests that modifications to this compound could lead to improved inhibitory effects against target enzymes.

Antimicrobial Activity

Halogenated compounds, including this compound, have shown significant antibacterial and antifungal activities. A comparative study indicated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Halogenated Compounds

| Compound Name | MIC (mg/mL) | Activity Type |

|---|---|---|

| This compound | Not directly tested | Antimicrobial potential |

| Compound A | 0.0195 | Antibacterial |

| Compound B | 0.0048 | Antibacterial |

| Compound C | 0.0075 | Antifungal |

Anticancer Research

Several case studies have highlighted the potential applications of this compound in drug development:

- A study focusing on the interaction of halogenated phenyl compounds with cancer cell lines demonstrated that variations in halogen positioning significantly impact their biological behavior and efficacy.

Enzyme Inhibition Studies

Research has shown that derivatives of this compound exhibit promising results in inhibiting key enzymes involved in various diseases, suggesting its utility in developing new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (3-Chloro-2-fluorophenyl)acetyl chloride with related compounds in terms of structure, reactivity, safety, and applications .

Structural and Functional Comparisons

| Compound Name | Molecular Formula | Substituents | Functional Group | Key Structural Features |

|---|---|---|---|---|

| This compound | C₈H₅Cl₂FO | 3-Cl, 2-F on phenyl ring | Acyl chloride (COCl) | Aromatic ring with ortho-halogens |

| Fluoroacetyl chloride | C₂H₂ClFO | Fluorine on acetyl group | Acyl chloride (COCl) | Aliphatic acyl chloride with F substituent |

| Chloroacetyl chloride | C₂H₂Cl₂O | Chlorine on acetyl group | Acyl chloride (COCl) | Aliphatic acyl chloride with Cl substituent |

| 2-(2-Chloro-3-fluorophenyl)acetic acid | C₈H₅ClFO₂ | 2-Cl, 3-F on phenyl ring | Carboxylic acid (COOH) | Aromatic acid with meta-halogens |

Key Observations :

- Reactivity : Acyl chlorides are generally more reactive than carboxylic acids. For example, 2-(2-Chloro-3-fluorophenyl)acetic acid (CAS 1000523-07-8) requires activation for acylation, whereas this compound can directly participate in nucleophilic substitutions .

Reactivity and Stability

Hydrolysis :

- Acetyl chloride (C₂H₃ClO) reacts violently with water, producing HCl and acetic acid. The aromatic substituents in this compound likely reduce hydrolysis rates due to decreased electrophilicity at the carbonyl carbon compared to aliphatic analogs .

- Chloroacetyl chloride (C₂H₂Cl₂O) undergoes rapid hydrolysis but is stabilized by electron-withdrawing Cl; similar stabilization may occur in the target compound .

- Thermal Stability: Aliphatic acyl chlorides (e.g., acetyl chloride, boiling point -112°C) are highly volatile and flammable.

Preparation Methods

Direct Acylation of 3-Chloro-2-fluorophenyl Precursors

The most straightforward and commonly employed method for synthesizing (3-Chloro-2-fluorophenyl)acetyl chloride is the direct acylation of 3-chloro-2-fluorophenol or related phenyl derivatives with acetyl chloride. This reaction typically requires a base catalyst such as triethylamine to neutralize the generated hydrochloric acid and drive the reaction to completion.

3-Chloro-2-fluorophenol + Acetyl chloride → this compound + HCl

- Use of triethylamine as a base catalyst

- Solvents such as dimethylformamide (DMF) or other aprotic solvents

- Controlled temperature to optimize yield and purity

- The product typically achieves high purity (~95%) and molecular weight of 207.03 g/mol.

- The presence of chloro and fluoro substituents influences reactivity and biological activity of the compound.

- Safety considerations include the corrosive and lachrymatory nature of acyl chlorides, requiring standard protocols for handling.

Ultrasound-Assisted Cyclocondensation Using Chloroacetyl Chloride

A more specialized approach involves the use of chloroacetyl chloride in ultrasound-assisted cyclocondensation reactions with Schiff bases derived from substituted phenyl compounds. This method is notable for its eco-friendly, rapid, and high-yielding characteristics.

- Schiff bases (e.g., 4-(benzyloxy)benzohydrazide derivatives) react with chloroacetyl chloride in the presence of triethylamine.

- The reaction is carried out in DMF solvent, with ultrasound irradiation enhancing reaction rates and yields.

- The process yields azetidinone derivatives incorporating the this compound moiety.

- DMF was identified as the optimal solvent due to better yields with minimal solvent volume.

- Triethylamine was essential as a catalyst; no product formed without it.

- Yields ranged from 78% to 88%, indicating efficient conversion.

- The method is considered a green chemistry protocol due to reduced reaction times and solvent use.

Synthetic Routes Involving Halogenated Phenol Precursors

Recent patents describe processes for the preparation of halogenated phenol derivatives such as 2-fluoro-3-chlorophenol, which serve as key intermediates for synthesizing this compound.

- The phenol precursor is synthesized via selective halogenation and functional group transformations.

- Subsequent conversion to the acetyl chloride derivative involves reaction with acid chlorides or anhydrides under controlled conditions.

- Catalysts and solvents such as potassium carbonate, palladium, or Raney nickel may be employed in intermediate steps to facilitate substitutions or reductions.

- The patent emphasizes high purity and scalability for industrial applications.

Comparative Table of Preparation Methods

| Method | Starting Material | Catalyst/Base | Solvent | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct Acylation | 3-Chloro-2-fluorophenol | Triethylamine | DMF or aprotic | Room temp to mild heating | ~95 | Simple, widely used; corrosive reagents involved |

| Ultrasound-Assisted Cyclocondensation | Schiff bases + Chloroacetyl chloride | Triethylamine | DMF | Ultrasound irradiation, mild reflux | 78-88 | Eco-friendly, rapid, high-yielding; green chemistry approach |

| Patent-Described Multi-Step Synthesis | Halogenated phenol intermediates | Various (K2CO3, Pd, Raney Ni) | Varied | Multi-step, controlled halogenation and acylation | Not specified | Industrial scale potential; involves complex intermediates |

Analytical and Spectral Confirmation

Synthesized this compound and its derivatives are typically characterized by:

- Infrared (IR) spectroscopy confirming acyl chloride functional group (~1800 cm⁻¹)

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to verify aromatic and acetyl environments

- Mass spectrometry for molecular weight confirmation

- Elemental analysis for purity assessment

These techniques ensure the structural integrity and purity required for subsequent applications in medicinal chemistry and materials science.

Q & A

Q. What are the optimal synthetic routes for (3-Chloro-2-fluorophenyl)acetyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via acyl chloride formation from the corresponding carboxylic acid. A common method involves reacting (3-chloro-2-fluorophenyl)acetic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Catalysts like dimethylformamide (DMF) can accelerate the reaction. Key parameters include:

- Temperature : Maintain 40–60°C to balance reaction rate and side-product formation.

- Solvent : Use dry dichloromethane or toluene to ensure moisture-free conditions.

- Workup : Remove excess SOCl₂ by distillation under reduced pressure . Yield optimization requires monitoring by TLC or GC-MS to track acid consumption.

Q. What purification techniques are recommended for isolating this compound?

Due to its moisture sensitivity and volatility:

- Distillation : Short-path distillation under inert atmosphere (N₂/Ar) at reduced pressure minimizes decomposition.

- Recrystallization : If solid impurities persist, use cold anhydrous hexane or petroleum ether.

- Chromatography : Flash chromatography (silica gel, ethyl acetate/hexane) is viable but risks hydrolysis if traces of water are present .

Q. How can FT-IR and NMR spectroscopy confirm successful synthesis?

- FT-IR : Look for the carbonyl (C=O) stretch at ~1800 cm⁻¹ (acyl chloride) and absence of O-H (~2500–3500 cm⁻¹) from the precursor acid.

- ¹H NMR : A singlet at ~3.8 ppm (CH₂ adjacent to carbonyl) and aromatic protons (6.5–8.0 ppm) confirm the structure.

- ¹³C NMR : Carbonyl carbon appears at ~170 ppm, with distinct shifts for Cl/F-substituted aromatic carbons .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction provides definitive structural confirmation:

- Crystallization : Grow crystals in dry hexane at -20°C under inert gas.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Employ SHELXL for structure solution and refinement. ORTEP-3 can visualize thermal ellipsoids and bond angles, clarifying steric effects from the chloro-fluoro substituents .

Q. What computational methods predict the reactivity and stability of this acyl chloride in nucleophilic substitution reactions?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electrophilicity of the carbonyl carbon.

- QSPR Models : Correlate Hammett σ constants (for Cl/F substituents) with reaction rates in acylation reactions.

- MD Simulations : Assess solvation effects in polar aprotic solvents (e.g., acetonitrile) to predict hydrolysis susceptibility .

Q. How to address discrepancies in reported reaction yields for derivatives of this compound?

- Parameter Screening : Systematically vary catalysts (e.g., AlCl₃ vs. DMF), solvents, and temperatures.

- Side-Reaction Analysis : Use LC-MS to identify byproducts (e.g., hydrolysis to carboxylic acid or Friedel-Crafts adducts).

- Reproducibility : Ensure strict anhydrous conditions via Schlenk techniques or molecular sieves .

Handling and Safety Considerations

Q. What precautions are critical when handling this compound in acylation reactions?

- PPE : Wear nitrile gloves, butyl-rubber aprons, and full-face respirators with AXBEK cartridges.

- Ventilation : Use fume hoods with sash height ≤18 inches.

- Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents (e.g., sand), avoiding water to prevent HCl release .

Q. How to assess ecological risks if toxicity data for this compound are limited?

- QSAR Models : Predict acute toxicity (e.g., LC₅₀ for fish) using EPI Suite or TEST software.

- Read-Across : Compare with structurally similar compounds (e.g., chloroacetyl chloride) known for high aquatic toxicity (LC₅₀ = 1.2 mg/L for Daphnia magna) .

Data Contradictions and Validation

Q. How to resolve conflicting reports on the compound’s stability in storage?

- Accelerated Degradation Studies : Store samples at 4°C, 25°C, and 40°C under N₂, monitoring purity via NMR/GC-MS over 30 days.

- Additive Screening : Test stabilizers (e.g., 0.1% hydroquinone) to inhibit radical-mediated decomposition .

Q. What analytical techniques validate purity when commercial standards are unavailable?

- GC-MS with Derivatization : Convert residual acid impurities to methyl esters using diazomethane.

- Elemental Analysis : Confirm C/H/N/Cl/F ratios within 0.3% of theoretical values.

- Karl Fischer Titration : Ensure water content <0.01% to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.